molecular formula C27H33N5O5S B8193118 tert-butyl N-[1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

tert-butyl N-[1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

Cat. No.: B8193118
M. Wt: 539.6 g/mol
InChI Key: OTIWAYTTYNFEKL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O5S/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIWAYTTYNFEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl N-[1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate is a complex organic compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure that includes an indole moiety, which is often associated with various biological activities, including anticancer properties. The molecular formula is C20H27N3O5SC_{20}H_{27}N_3O_5S with a molecular weight of approximately 415.52 g/mol. The compound's structure can be represented as follows:

tert butyl N 1 2 2 2 ethylanilino 2 oxoethyl sulfanylcarbonylhydrazinyl 3 1H indol 3 yl 1 oxopropan 2 yl carbamate\text{tert butyl N 1 2 2 2 ethylanilino 2 oxoethyl sulfanylcarbonylhydrazinyl 3 1H indol 3 yl 1 oxopropan 2 yl carbamate}

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Indole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antioxidant Properties : The presence of specific functional groups may confer antioxidant capabilities, protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways, potentially useful in treating inflammatory diseases.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of indole-based compounds. The findings demonstrated that these compounds could inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Antioxidant Properties

Research highlighted in Phytotherapy Research indicated that certain hydrazine derivatives exhibit significant antioxidant activity. This activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing that these compounds can scavenge free radicals effectively .

Anti-inflammatory Effects

A case study published in Pharmacology Reports reported that compounds containing indole and hydrazine functionalities demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AnticancerInduces apoptosis via caspase activationJournal of Medicinal Chemistry
AntioxidantScavenges free radicalsPhytotherapy Research
Anti-inflammatoryInhibits pro-inflammatory cytokinesPharmacology Reports

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that the compound exhibits promising anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, studies have shown that it can inhibit the activity of certain kinases involved in tumor growth and metastasis .

Inhibition of Cathepsin L
A notable application of this compound is its role as an inhibitor of human cathepsin L, an enzyme linked to cancer progression and metastasis. Inhibiting this enzyme can potentially halt the spread of cancerous cells. The research conducted by Shah et al. highlights the compound's effectiveness in reducing cathepsin L activity, suggesting its viability as a therapeutic agent in cancer treatment .

Biochemical Applications

Enzyme Inhibition
The compound's structure allows it to interact with various biological targets, making it a candidate for enzyme inhibition studies. Its design enables selective binding to target enzymes, which can be beneficial in drug development processes aimed at treating diseases associated with enzyme dysfunctions.

Synthesis of Derivatives
The versatility of tert-butyl N-[1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate allows for the synthesis of various derivatives that may enhance its biological activity or reduce toxicity. Researchers are exploring these derivatives to optimize therapeutic efficacy and minimize side effects .

Pharmacological Insights

Potential for Drug Development
Given its unique chemical structure and biological activity, this compound is being investigated for its potential as a lead compound in drug development. Its ability to modulate key biochemical pathways positions it as a candidate for further pharmacological studies aimed at developing new treatments for cancer and other diseases.

Safety and Efficacy Studies
Ongoing research is focused on understanding the safety profile and efficacy of this compound in vivo. Preclinical studies are essential to determine appropriate dosing regimens and potential side effects before advancing to clinical trials .

Comparison with Similar Compounds

Chemical Identification :

  • IUPAC Name: tert-butyl N-[1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
  • CAS Registry Number : 72156-66-2
  • Molecular Formula : C25H31N5O4
  • Molecular Weight : 465.54474 g/mol
  • Structure: Features a tert-butyl carbamate group, a sulfanylcarbonylhydrazinyl linker, a 2-ethylanilino substituent, and an indole moiety. The SMILES string is CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NN, and the InChIKey is SLXMQERYTLTDTG-UHFFFAOYSA-N .

This compound is notable for its hybrid structure combining a peptide-like backbone with aromatic and sulfur-containing functional groups, which may confer unique biochemical properties such as protease inhibition or receptor modulation.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes compounds with structural similarities to the target molecule, emphasizing differences in substituents and functional groups:

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Properties/Data
Target Compound (72156-66-2) C25H31N5O4 465.54 2-Ethylanilino, sulfanylcarbonylhydrazinyl, indole Unique hybrid structure; potential for diverse bioactivity.
(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate (72156-65-1) C17H21N3O3 315.37 Simple carbamate, indole, no sulfur or ethylanilino Reduced steric bulk; may exhibit higher solubility.
tert-Butyl (S)-butyl(1-((cycloheptylmethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate C27H41N3O3 455.63 Cycloheptylmethylamino Synthesized via GP1 (73.5% yield); confirmed by ESI-HRMS (370.2842 [M+H+]) .
tert-Butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate (1612176-02-9) C14H18FNO3 267.30 3-Fluorophenyl Enhanced electron-withdrawing effects; potential for altered receptor binding.
tert-Butyl (S)-(1-((cyclohexylmethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate C24H35N3O3 413.56 Cyclohexylmethylamino Bulkier substituent may reduce metabolic clearance .
tert-Butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate (89078-16-0) C8H16N3O4 218.23 Hydroxypropionyl hydrazide Increased hydrophilicity; potential for improved aqueous solubility .

Functional Group Analysis

  • Sulfur-Containing Linkers: The target compound’s sulfanylcarbonylhydrazinyl group distinguishes it from analogues with simpler amide or alkylamino linkers (e.g., cycloheptylmethylamino in ). This moiety may enhance stability or enable disulfide bond formation in biological systems.
  • Aromatic Substituents: The 2-ethylanilino group in the target compound contrasts with fluorophenyl () or biphenyl () groups.
  • Indole Moiety : Common across most analogues, the indole group likely contributes to π-π stacking interactions in target binding. Modifications here are rare, suggesting its critical role in activity.

Research Findings and Data

Spectroscopic Confirmation

  • Cycloheptylmethylamino analogue (): NMR (1H and 13C) confirmed structural integrity, with indole NH at δ 10.8 ppm and tert-butyl protons at δ 1.4 ppm. ESI-HRMS matched theoretical values (Δ = 1.1 mDa) .
  • Fluorophenyl derivative (): UV-Vis spectra showed λmax at 270 nm, attributed to the fluorophenyl chromophore.

Comparative Reactivity

  • Chlorosulfonyl Analogue () : The chlorosulfonyl group (CAS 1956335-01-5) is highly reactive, enabling nucleophilic substitutions, whereas the target compound’s thioether linker offers greater stability .

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